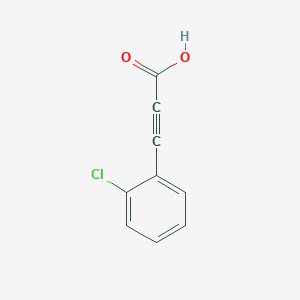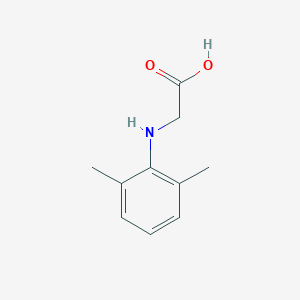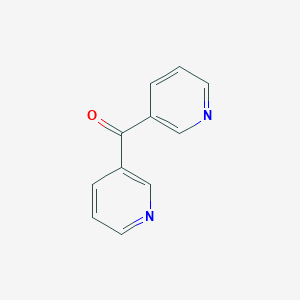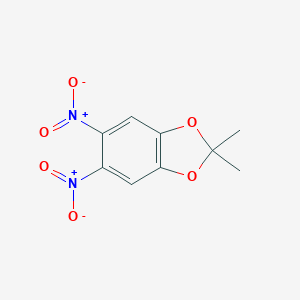
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole, also known as DMNB, is a highly sensitive and selective explosive detection agent. It has been extensively studied due to its potential applications in various fields such as forensic science, military, and homeland security. DMNB is a yellow crystalline solid with a molecular formula of C10H6N4O6.
科学研究应用
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has been extensively studied for its potential applications in various fields such as forensic science, military, and homeland security. It is a highly sensitive and selective explosive detection agent, which makes it an excellent tool for detecting explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can detect a wide range of explosives, including TNT, RDX, and PETN, with high accuracy and sensitivity.
作用机制
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole works by reacting with the nitro groups present in explosives, forming a highly fluorescent product. The fluorescence can be detected using various techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and microscopy. The mechanism of action is based on the principle of molecular recognition, where 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole selectively binds to the nitro groups present in explosives, leading to the formation of a highly fluorescent product.
生化和生理效应
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has no known biochemical or physiological effects on humans or animals. It is a non-toxic and non-carcinogenic compound, which makes it safe for use in various applications.
实验室实验的优点和局限性
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several advantages over other explosive detection agents. It is highly sensitive and selective, which makes it an excellent tool for detecting a wide range of explosives. It is also non-toxic and non-carcinogenic, which makes it safe for use in various applications. However, 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has some limitations for lab experiments. It is highly sensitive to moisture and light, which can affect its stability and accuracy. It also requires specialized equipment and expertise for detection, which can be a limitation for some applications.
未来方向
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several potential future directions for research and development. One possible direction is the development of more sensitive and selective detection methods using 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole. Another direction is the development of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole-based sensors for real-time detection of explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can also be used for the detection of other nitro-containing compounds, such as drugs and pesticides. Further research is needed to explore the potential applications of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole in various fields.
属性
CAS 编号 |
54186-71-9 |
|---|---|
产品名称 |
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole |
分子式 |
C9H8N2O6 |
分子量 |
240.17 g/mol |
IUPAC 名称 |
2,2-dimethyl-5,6-dinitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H8N2O6/c1-9(2)16-7-3-5(10(12)13)6(11(14)15)4-8(7)17-9/h3-4H,1-2H3 |
InChI 键 |
PMYSRAAYCZPNHT-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
规范 SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


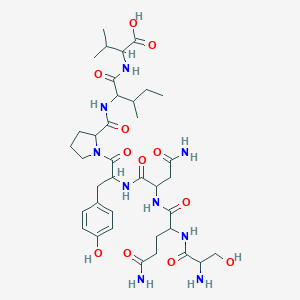
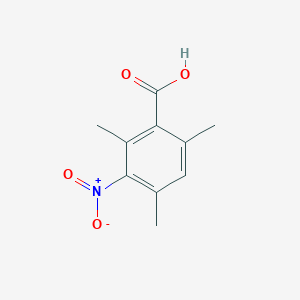
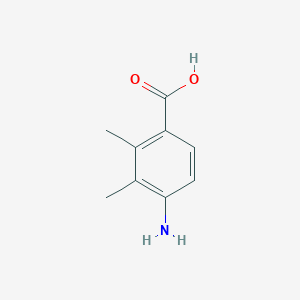
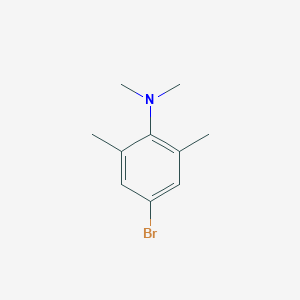
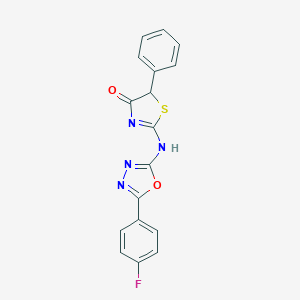
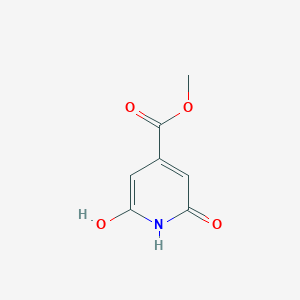
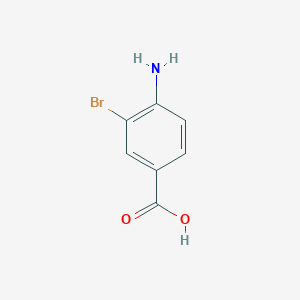
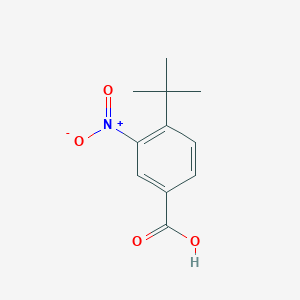
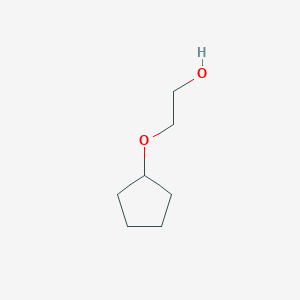
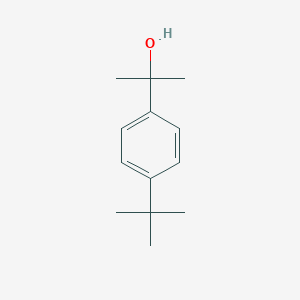
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
